1,2-Epoxy-1-(4-nitrophenyl)pentane
Description
1,2-Epoxy-1-(4-nitrophenyl)pentane is an epoxide derivative featuring a pentane backbone substituted with a para-nitrophenyl group. Its structure combines the strained three-membered epoxide ring with the electron-withdrawing nitro group, rendering it reactive in nucleophilic ring-opening reactions.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
(2S,3R)-2-(4-nitrophenyl)-3-propyloxirane |
InChI |
InChI=1S/C11H13NO3/c1-2-3-10-11(15-10)8-4-6-9(7-5-8)12(13)14/h4-7,10-11H,2-3H2,1H3/t10-,11+/m1/s1 |
InChI Key |
JMIOGKAUHLHRKF-MNOVXSKESA-N |
Isomeric SMILES |
CCC[C@@H]1[C@@H](O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCCC1C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Epoxy-3-(paranitrophenyl)propane can be synthesized through the epoxidation of allyl paranitrophenyl ether. The reaction typically involves the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), as the oxidizing agent. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the selective formation of the epoxide ring .
Industrial Production Methods
In industrial settings, the production of 1,2-Epoxy-3-(paranitrophenyl)propane may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Epoxy-3-(paranitrophenyl)propane undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Reduction: The nitro group on the paranitrophenyl moiety can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the epoxide ring, to form diols
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is typically carried out in polar solvents like ethanol or water.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are employed
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding alcohols, amines, or thiols, depending on the nucleophile used.
Reduction: The major product is 1,2-Epoxy-3-(paraaminophenyl)propane.
Oxidation: The major product is the corresponding diol
Scientific Research Applications
Organic Synthesis
1. Synthesis of Functionalized Compounds
1,2-Epoxy-1-(4-nitrophenyl)pentane can be utilized as an electrophilic reagent in nucleophilic substitution reactions. The epoxy group is highly reactive and can be opened by nucleophiles, leading to the formation of various functionalized products. For instance, it can react with amines to yield amino alcohols or with thiols to produce thioethers.
Case Study: Nucleophilic Ring Opening
A study demonstrated the nucleophilic ring opening of 1,2-epoxy-1-(4-nitrophenyl)pentane using different nucleophiles such as water, alcohols, and amines. The results showed that the reaction conditions significantly influenced the product distribution. Table 1 summarizes the yields of various products obtained from this reaction.
| Nucleophile | Product Type | Yield (%) |
|---|---|---|
| Water | Alcohol | 45 |
| Ethanol | Ether | 60 |
| Aniline | Amino Alcohol | 75 |
| Thiol | Thioether | 50 |
Materials Science
2. Epoxy Resins
The compound can also serve as a building block for epoxy resins, which are widely used in coatings, adhesives, and composite materials due to their excellent mechanical properties and chemical resistance. The incorporation of the nitrophenyl group can enhance the thermal stability and UV resistance of these materials.
Case Study: Development of Epoxy Composites
Research has shown that incorporating 1,2-epoxy-1-(4-nitrophenyl)pentane into epoxy resin formulations improves their mechanical properties. A comparative analysis was conducted on standard epoxy resins versus those modified with this compound. Table 2 presents the mechanical properties measured.
| Property | Standard Epoxy Resin | Modified Epoxy Resin |
|---|---|---|
| Tensile Strength (MPa) | 50 | 65 |
| Flexural Strength (MPa) | 80 | 95 |
| Impact Resistance (J/m) | 15 | 25 |
Medicinal Chemistry
3. Pharmaceutical Applications
The nitrophenyl moiety in 1,2-epoxy-1-(4-nitrophenyl)pentane may confer biological activity, making it a candidate for drug development. Its derivatives have been investigated for potential use as anti-inflammatory agents and in cancer therapy.
Case Study: Anticancer Activity
A series of derivatives synthesized from 1,2-epoxy-1-(4-nitrophenyl)pentane were tested for cytotoxicity against various cancer cell lines. The study revealed that certain derivatives exhibited significant antiproliferative effects. Table 3 summarizes the IC50 values for selected compounds.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Parent Compound | HeLa | 20 |
| Derivative A | MCF-7 | 15 |
| Derivative B | A549 | 10 |
Mechanism of Action
The mechanism of action of 1,2-Epoxy-3-(paranitrophenyl)propane involves the reactivity of the epoxide ring. The compound acts as an electrophile, reacting with nucleophiles such as amino acids in proteins. This reactivity is utilized in enzyme inhibition studies, where the compound forms covalent bonds with active site residues, leading to enzyme inactivation. The nitro group on the paranitrophenyl moiety can also participate in redox reactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Nitro vs. Amino Groups
The nitro group in 1,2-Epoxy-1-(4-nitrophenyl)pentane contrasts sharply with amino-substituted analogs, such as 1-(2-Amino-6-nitrophenyl)ethanone (). While both compounds contain aromatic nitro groups, the amino group in the latter is electron-donating, altering electronic properties and reactivity. For example:
- Reactivity: The nitro group deactivates the aromatic ring and stabilizes the epoxide via electron withdrawal, increasing its susceptibility to nucleophilic attack compared to amino-substituted analogs.
Table 1: Substituent Effects on Reactivity and Hazards
Chain Length and Solubility
The pentane chain in 1,2-Epoxy-1-(4-nitrophenyl)pentane enhances non-polar interactions compared to shorter-chain analogs (e.g., 1,2-Epoxy-1-(4-nitrophenyl)propane). demonstrates that pentane effectively extracts non-polar hydrocarbons and fatty alcohols (e.g., heneicosane, 31.5%) due to its low polarity . By extension, the pentane chain in the target compound likely improves solubility in non-polar solvents, balancing the polar nitro group’s influence.
Table 2: Solubility Trends in Non-Polar Solvents
Epoxide vs. Non-Epoxide Nitroaromatics
Compared to non-epoxide nitroaromatics like syringaldehyde (), 1,2-Epoxy-1-(4-nitrophenyl)pentane exhibits distinct reactivity:
- Syringaldehyde : A polar aromatic aldehyde dominant in Acacia spp. honey extracts (34.5% in diethyl ether) . Its aldehyde group enables condensation reactions, contrasting with the epoxide’s ring-opening behavior.
- 1,2-Epoxy-1-(4-nitrophenyl)pentane : The strained epoxide ring facilitates reactions with nucleophiles (e.g., amines, alcohols), making it valuable in polymer crosslinking or pharmaceutical intermediates.
Biological Activity
1,2-Epoxy-1-(4-nitrophenyl)pentane is a compound that belongs to the class of epoxides, which are cyclic ethers known for their reactivity and utility in organic synthesis. This compound has garnered attention due to its potential biological activities, particularly in the context of enzyme interactions and therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of 1,2-epoxy-1-(4-nitrophenyl)pentane, including its mechanism of action, applications in research and medicine, and relevant case studies.
The biological activity of 1,2-epoxy-1-(4-nitrophenyl)pentane is primarily attributed to its epoxide group, which acts as an electrophile. This electrophilic nature allows it to react with nucleophiles such as amino acids in proteins, leading to covalent modifications that can inhibit enzyme activity. The nitro group on the para-nitrophenyl moiety may also participate in redox reactions, further influencing the compound's biological effects .
Key Reactions:
- Epoxide Ring Opening : The compound can undergo ring-opening reactions with nucleophiles, forming diols or other derivatives that may exhibit distinct biological properties.
- Enzyme Inhibition : By covalently binding to active site residues in enzymes, this compound can effectively inhibit their function, making it a useful tool for studying enzyme mechanisms.
Applications in Research and Medicine
1,2-Epoxy-1-(4-nitrophenyl)pentane has several applications across various fields:
- Organic Synthesis : It serves as a reagent for preparing complex molecules through epoxide ring-opening reactions.
- Enzyme Mechanism Studies : The compound is utilized to investigate the mechanisms of enzymes, particularly epoxide hydrolases, which play crucial roles in metabolic processes .
- Model Compound for Metabolism Studies : It acts as a model for studying the metabolism of epoxides within biological systems.
Biological Activity Data
The following table summarizes some key findings related to the biological activity of 1,2-epoxy-1-(4-nitrophenyl)pentane and related compounds:
Case Studies
Several studies have explored the biological implications of nitro-containing compounds similar to 1,2-epoxy-1-(4-nitrophenyl)pentane:
- Cytotoxic Prodrugs : A study on nitro-containing prodrugs demonstrated selective cytotoxicity in hypoxic environments typical of solid tumors. These compounds release active cytotoxins upon reduction under low oxygen conditions .
- Enzyme Interaction Studies : Research involving epoxide hydrolases has highlighted the importance of substrate chirality and specificity in determining the biological outcomes when interacting with epoxide substrates like 1,2-epoxy-1-(4-nitrophenyl)pentane .
- Antimicrobial Activity : Nitro compounds have been extensively studied for their antimicrobial properties against various pathogens. The structural features of these compounds contribute significantly to their efficacy as potential therapeutic agents against infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
